(2-hydroxyquinolin-3-yl)methyl 4-fluorobenzoate
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Description
(2-hydroxyquinolin-3-yl)methyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C17H12FNO3 and its molecular weight is 297.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds based on the 8-hydroxyquinoline scaffold have been synthesized and characterized for their anticorrosive performance .
Mode of Action
It is known that quinoline derivatives can act as excellent inhibitors for mild steel in 1 m hcl . The choice of effective mild steel corrosion inhibitors was based on their mechanism of action and their ability to produce electrons .
Biochemical Pathways
Quinoline derivatives are known to be effective in the inhibition of corrosion in an acid medium .
Action Environment
The action of (2-hydroxyquinolin-3-yl)methyl 4-fluorobenzoate can be influenced by environmental factors. For instance, quinoline derivatives have been found to be effective corrosion inhibitors for mild steel in an acidic environment .
Properties
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-14-7-5-11(6-8-14)17(21)22-10-13-9-12-3-1-2-4-15(12)19-16(13)20/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYYJRQUVUJAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.